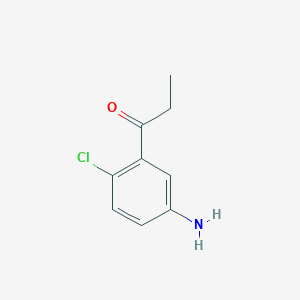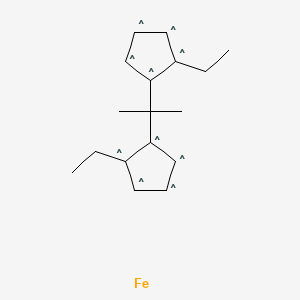
2-(3-Brom-4,5-Dihydroisoxazol-5-yl)pyridin
Übersicht
Beschreibung
2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und pharmazeutische Anwendungen
Isoxazolringe, wie sie in 2-(3-Brom-4,5-Dihydroisoxazol-5-yl)pyridin vorkommen, sind in verschiedenen pharmazeutischen Verbindungen aufgrund ihrer biologischen Aktivität weit verbreitet. Sie wurden bei der Entwicklung von Medikamenten mit Antikrebswirkungen eingesetzt, wirken als potenzielle HDAC-Inhibitoren und zeigen antioxidative, antibakterielle und antimikrobielle Aktivität . Die Struktur der Verbindung ähnelt derjenigen, die in vielen Medikamenten vorkommt, darunter Antibiotika wie Sulfamethoxazol und Immunsuppressiva wie Leflunomid.
Synthese von N-(Pyridin-2-yl)amiden
Diese Verbindung kann zur chemodivergenten Synthese von N-(Pyridin-2-yl)amiden verwendet werden, die aufgrund ihrer vielfältigen medizinischen Anwendungen von Bedeutung sind. Diese Amide lassen sich aus α-Bromketonen und 2-Aminopyridinen unter milden und metallfreien Bedingungen synthetisieren, was für umweltbewusste Synthesepraktiken von Vorteil ist .
Suzuki–Miyaura-Kreuzkupplung
Die Bromgruppe in 3-Brom-5-(Pyridin-2-yl)-4,5-Dihydroisoxazol macht sie zu einem potenziellen Kandidaten für die Verwendung in Suzuki–Miyaura-Kreuzkupplungsreaktionen. Diese Reaktion wird häufig in Kohlenstoff-Kohlenstoff-Bindungsbildungsprozessen angewendet, insbesondere bei der Synthese komplexer organischer Verbindungen, da sie unter milden und funktionellen Gruppen tolerierenden Reaktionsbedingungen abläuft .
Antibakterielle und antimikrobielle Forschung
Verbindungen mit Isoxazolringen sind bekannt für ihre antibakteriellen und antimikrobiellen Eigenschaften. Die Erforschung neuer Derivate von Isoxazol, einschließlich solcher, die mit this compound verwandt sind, könnte zur Entwicklung neuer antibakterieller und antimikrobieller Mittel führen .
Neurologische Forschung
Aufgrund der strukturellen Ähnlichkeit mit Verbindungen, die mit dem zentralen Nervensystem interagieren, wie Muscimol und Ibotensäure, besteht das Potenzial, dass this compound in der neurologischen Forschung eingesetzt werden kann, möglicherweise bei der Untersuchung von GABA-Rezeptoren oder Neurotoxinen .
Wirkmechanismus
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The substitution of various groups on the isoxazole ring imparts different activity .
Eigenschaften
IUPAC Name |
3-bromo-5-pyridin-2-yl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOXEJQCVRQUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656830 | |
| Record name | 2-(3-Bromo-4,5-dihydro-1,2-oxazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120215-06-6 | |
| Record name | 2-(3-Bromo-4,5-dihydro-1,2-oxazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride](/img/structure/B1518634.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)








![3-(2,5-Dibromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1518659.png)
